molecular formula C16H26N2O2S B5407309 1-(butylsulfonyl)-4-(2-phenylethyl)piperazine

1-(butylsulfonyl)-4-(2-phenylethyl)piperazine

Cat. No.: B5407309
M. Wt: 310.5 g/mol
InChI Key: IANSBLAVWUSRNU-UHFFFAOYSA-N
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Description

1-(Butylsulfonyl)-4-(2-phenylethyl)piperazine is a compound that belongs to the class of piperazines, which are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This compound is characterized by the presence of a butylsulfonyl group and a phenylethyl group attached to the piperazine ring. Piperazines are known for their diverse pharmacological activities and are used in various fields, including medicinal chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(butylsulfonyl)-4-(2-phenylethyl)piperazine typically involves the reaction of 1-(2-phenylethyl)piperazine with butylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

1-(2-Phenylethyl)piperazine+Butylsulfonyl chlorideThis compound\text{1-(2-Phenylethyl)piperazine} + \text{Butylsulfonyl chloride} \rightarrow \text{this compound} 1-(2-Phenylethyl)piperazine+Butylsulfonyl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Butylsulfonyl)-4-(2-phenylethyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding piperazine derivative.

    Substitution: The phenylethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Piperazine derivatives without the sulfonyl group.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Butylsulfonyl)-4-(2-phenylethyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(butylsulfonyl)-4-(2-phenylethyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Phenylethyl)piperazine: Lacks the butylsulfonyl group, making it less polar and potentially less reactive.

    1-(Butylsulfonyl)piperazine: Lacks the phenylethyl group, which may affect its biological activity and solubility.

Uniqueness

1-(Butylsulfonyl)-4-(2-phenylethyl)piperazine is unique due to the presence of both the butylsulfonyl and phenylethyl groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-butylsulfonyl-4-(2-phenylethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2S/c1-2-3-15-21(19,20)18-13-11-17(12-14-18)10-9-16-7-5-4-6-8-16/h4-8H,2-3,9-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANSBLAVWUSRNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCN(CC1)CCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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